[1,2,4]Triazolo[3,4-a][2,6]naphthyridine
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Overview
Description
[1,2,4]Triazolo[3,4-a][2,6]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by a fused ring system that includes a triazole ring and a naphthyridine ring, making it a unique scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[3,4-a][2,6]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with naphthyridine precursors. For example, heating hydrazino-7-isopropyl-3-chloro-5,6,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile with triethyl orthoformate can produce the desired triazolo compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[3,4-a][2,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolo-naphthyridine scaffold.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, anti-inflammatory, and neurotropic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[3,4-a][2,6]naphthyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of reactive oxygen species and modulate the activity of enzymes involved in inflammation . The compound’s ability to interact with various receptors and enzymes makes it a versatile pharmacophore.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Another triazole-containing compound with notable biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer properties.
Uniqueness
[1,2,4]Triazolo[3,4-a][2,6]naphthyridine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C9H6N4 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
[1,2,4]triazolo[3,4-a][2,6]naphthyridine |
InChI |
InChI=1S/C9H6N4/c1-3-10-5-7-2-4-13-6-11-12-9(13)8(1)7/h1-6H |
InChI Key |
ZCVDJMVLHBQMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C3=NN=CN3C=C2 |
Origin of Product |
United States |
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